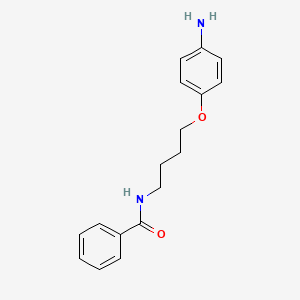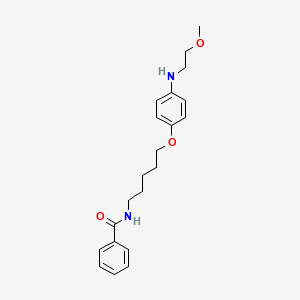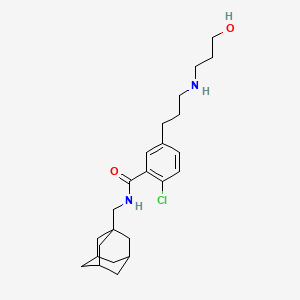
AZD-9056
Übersicht
Beschreibung
AZD-9056 ist ein kleines Molekül, das als selektiver Antagonist des P2X7-Purinozeptors wirkt. Dieser Rezeptor ist an verschiedenen physiologischen und pathologischen Prozessen beteiligt, darunter Entzündungen und Schmerzen. This compound wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie rheumatoider Arthritis und anderen entzündlichen Erkrankungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion eines Phenylpropylamin-Derivats mit geeigneten Reagenzien, um die Kernstruktur zu bilden.
Modifikationen der funktionellen Gruppen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Batchsynthese: Große Mengen der Ausgangsmaterialien werden in Batchreaktoren unter kontrollierten Bedingungen umgesetzt.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Werkzeugverbindung für die Untersuchung des P2X7-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen.
Biologie: AZD-9056 wird verwendet, um die biologischen Funktionen des P2X7-Rezeptors in der Zell- und Molekularbiologie zu untersuchen.
Medizin: Die Verbindung wurde in klinischen Studien auf ihre potenziellen therapeutischen Wirkungen bei rheumatoider Arthritis und anderen entzündlichen Erkrankungen untersucht
Industrie: This compound wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an und Hemmung des P2X7-Purinozeptors. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der durch extrazelluläres Adenosintriphosphat (ATP) aktiviert wird. Die Hemmung des P2X7-Rezeptors durch this compound verhindert die nachgeschalteten Signalereignisse, die zu Entzündungen und Schmerzen führen. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung des ATP-induzierten Ionenflusses und die Unterdrückung der Freisetzung proinflammatorischer Zytokine .
Wirkmechanismus
AZD-9056 exerts its effects by selectively binding to and inhibiting the P2X7 purinergic receptor. This receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). Inhibition of the P2X7 receptor by this compound prevents the downstream signaling events that lead to inflammation and pain. The molecular targets and pathways involved include the inhibition of ATP-induced ion flux and the suppression of pro-inflammatory cytokine release .
Biochemische Analyse
Biochemical Properties
AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . This compound is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, this compound can alter these processes at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Dosage Effects in Animal Models
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD-9056 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with appropriate reagents to form the core structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Analyse Chemischer Reaktionen
Reaktionstypen
AZD-9056 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Substitution: Substitutionsreaktionen beinhalten den Ersatz bestimmter Atome oder Gruppen im Molekül durch andere Atome oder Gruppen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die auf ihre biologische Aktivität weiter untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
A-438079: Ein weiterer selektiver P2X7-Rezeptor-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.
JNJ-47965567: Ein potenter und selektiver P2X7-Rezeptor-Antagonist, der in präklinischen Studien verwendet wird.
GSK1482160: Ein P2X7-Rezeptor-Antagonist mit potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen
Einzigartigkeit von AZD-9056
This compound ist aufgrund seiner hohen Selektivität und Potenz gegenüber dem P2X7-Rezeptor einzigartig. Es wurde in klinischen Studien umfassend untersucht und bietet eine Fülle von Daten zu seiner Sicherheit und Wirksamkeit. Zusätzlich machen sein gut charakterisierter Wirkmechanismus und seine günstigen pharmakokinetischen Eigenschaften es zu einer wertvollen Werkzeugverbindung für Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345304-65-6 | |
| Record name | AZD-9056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9056 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

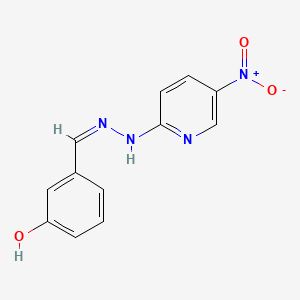
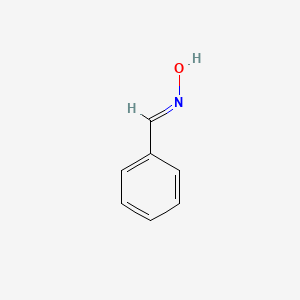




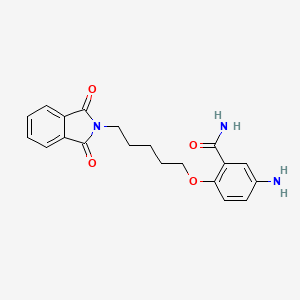



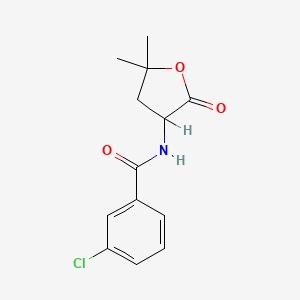
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
